NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
Description
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Properties
Molecular Formula |
C26H23N3O6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C26H23N3O6/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21/h3-5,32H,2,6-11,27H2,1H3/t24?,25?,26-/m0/s1 |
InChI Key |
JMAYYZUPPRJUBV-WNMGUVTHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O |
Origin of Product |
United States |
Synthesis of the Amine Functionalized Bicyclo 1.1.1 Pentane Bcp Precursor:
The bicyclo[1.1.1]pentane (BCP) moiety is a three-dimensional, saturated carbocycle that has gained significant attention in medicinal chemistry as a bioisostere for para-substituted benzene (B151609) rings. acs.orgnih.gov Its synthesis often begins with the highly strained molecule, [1.1.1]propellane. nih.govresearchgate.net The high reactivity of the central C-C bond in propellane allows for the introduction of functional groups at the bridgehead positions. researchgate.net
Several methods exist for the synthesis of bicyclo[1.1.1]pentan-1-amine. One common route involves the creation of a BCP-carboxylic acid, which can then be converted to the amine. For instance, a BCP-acid can undergo a Curtius rearrangement, a standard organic reaction that converts a carboxylic acid into an amine with the loss of one carbon atom, to yield the desired amine-functionalized BCP building block. nih.gov
Synthesis of the Mad Mdcpt Precursor:
The "MAD-MDCPT" portion of the name refers to the complex, polycyclic core structure responsible for topoisomerase I inhibition. This class of inhibitors, which includes compounds like camptothecin (B557342) and its derivatives, functions by trapping the enzyme-DNA cleavage complex, leading to DNA damage and cell death. evitachem.comnih.gov The synthesis of such cores is intricate, often requiring a lengthy sequence of reactions to construct the heterocyclic ring system. This precursor would be synthesized with a specific reactive site, such as a carboxylic acid or an activated ester, designed to react selectively with the amine group of the BCP precursor.
Convergent Coupling:
The final step in the synthesis of the payload is the coupling of the two precursors. In this convergent step, the amine-functionalized BCP is reacted with the activated MAD-MDCPT core. This is typically achieved through a standard amide bond formation reaction. The exceptional reactivity of the bridgehead amine on the BCP scaffold, attributed to low steric hindrance and high intrinsic nucleophilicity, facilitates this coupling process. nih.gov This reaction joins the two fragments to form the final NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT molecule.
Biochemical Mechanism of Action: Topoisomerase I Inhibition by the Mad Mdcpt Payload
Overview of Topoisomerase Enzymes and Their Biological Functions
DNA topoisomerases are essential enzymes that manage the complex topology of DNA within the cell. nih.govnih.gov The double-helical nature of DNA creates topological challenges during critical cellular processes like replication, transcription, and recombination. nih.govnews-medical.net For instance, as the replication fork unwinds DNA, positive supercoils accumulate ahead of it, which, if left unresolved, would halt the entire process. nih.gov Topoisomerases alleviate this torsional strain by introducing transient breaks in the DNA backbone, allowing the strands to pass through one another before resealing the break. wikipedia.orgmicrobenotes.com
There are two main classes of topoisomerases:
Type I Topoisomerases (Topo I): These enzymes create transient single-strand breaks in the DNA. wikipedia.orgwikipedia.org They are further divided into Type IA, which form a covalent intermediate with the 5' end of the DNA break, and Type IB, which link to the 3' end. wikipedia.orgwikipedia.org Human Topoisomerase I is a Type IB enzyme and does not require ATP for its catalytic activity. acs.orgresearchgate.net Its primary roles include relaxing DNA supercoils generated during replication and transcription. wikipedia.orgpnas.org
Type II Topoisomerases (Topo II): These enzymes introduce simultaneous double-strand breaks, allowing another DNA duplex to pass through the gap. wikipedia.orgresearchgate.net This process is ATP-dependent and is crucial for tasks like decatenating (unlinking) intertwined daughter chromosomes after replication. researchgate.net
The indispensable nature of these enzymes, particularly in rapidly dividing cells, makes them prime targets for anticancer therapies. researchgate.netnih.gov
| Enzyme Class | Sub-Type | Break Type | Energy Requirement | Primary Functions |
| Type I Topoisomerase | Type IA | Single-strand | ATP-independent | Relaxation of negative supercoils, recombination. wikipedia.orgnih.gov |
| Type IB (Human Topo I) | Single-strand | ATP-independent | Relaxation of positive and negative supercoils during replication and transcription. wikipedia.orgpnas.org | |
| Type II Topoisomerase | Type IIA, IIB | Double-strand | ATP-dependent | Decatenation of chromosomes, relaxation/introduction of supercoils. wikipedia.orgresearchgate.net |
Detailed Mechanism of Topoisomerase I Catalysis
The catalytic cycle of human Topoisomerase I (a Type IB enzyme) is a controlled, multi-step process that efficiently relaxes DNA without the need for metabolic energy. wikipedia.org
The mechanism proceeds as follows:
Non-covalent DNA Binding: The enzyme first binds to duplex DNA. It completely wraps around the DNA substrate, establishing numerous contacts, primarily with the phosphate (B84403) backbone. acs.org
DNA Cleavage and Covalent Complex Formation: Topoisomerase I identifies a specific site and catalyzes a transesterification reaction. The hydroxyl group of a catalytic tyrosine residue (Tyr723 in humans) attacks a phosphodiester bond in one of the DNA strands. pnas.orgjst.go.jp This creates a single-strand break and results in the formation of a transient covalent intermediate, known as the cleavable complex , where the enzyme is linked to the 3'-end of the broken DNA strand via a phosphotyrosine bond. acs.orgpnas.org
Controlled Rotation: The intact DNA strand can now rotate around the phosphodiester bond of the uncleaved strand, driven by the torsional strain within the DNA. wikipedia.orgpnas.org This swiveling motion effectively removes supercoils. aacrjournals.org
DNA Religation: Following relaxation, the free 5'-hydroxyl end of the broken DNA strand attacks the phosphotyrosine bond, reversing the initial cleavage reaction. pnas.org This second transesterification step reseals the DNA backbone.
Enzyme Dissociation: Once the DNA strand is religated, the enzyme dissociates from the DNA, completing the catalytic cycle and leaving the DNA topologically relaxed but otherwise unaltered. The religation step is typically much faster than the cleavage step, ensuring that the concentration of the cleavable complex at any given moment is very low. pnas.org
Specific Interactions of the MAD-MDCPT Moiety with Topoisomerase I
While direct crystallographic data for the MAD-MDCPT moiety complexed with Topo I and DNA is not publicly available, its mechanism can be inferred from its structural components and the extensive research on related camptothecin (B557342) analogs. The "MDCPT" portion of the name suggests a M ethyleneD ioxyC amp tot hecin derivative.
Research on camptothecin analogs has shown that substitutions on the A and B rings can significantly enhance potency. nih.gov Specifically, compounds with a 10,11-methylenedioxy substitution on the A-ring display a marked increase in Topoisomerase I inhibitory activity. nih.gov This modification is believed to enhance the binding affinity and stabilization of the ternary complex. The "7-MAD" portion likely refers to a substitution at the 7-position on the B-ring, a common site for modification in novel camptothecin analogs designed to improve properties like stability and potency. iiarjournals.org
The binding of the MDCPT payload would follow the established camptothecin model:
MDCPT pseudointercalates at the DNA cleavage site, with its planar ring system stacking between the DNA base pairs flanking the nick. pnas.orgacs.org
The core structure forms hydrogen bonds with key residues in the Topoisomerase I active site, such as Arg364 and Asp533, and with the DNA bases adjacent to the cleavage site. wikipedia.org
The specific substitutions (methylenedioxy and the 7-position moiety) likely form additional favorable contacts, further increasing the half-life of the trapped ternary complex compared to older analogs like topotecan (B1662842) or the parent camptothecin. nih.govnih.gov
| Interacting Moiety | CPT Analog Component | Topo I / DNA Component | Type of Interaction |
| Enzyme | 20-(S)-Hydroxyl group (E-ring) | Asp533 | Hydrogen Bond |
| Lactone group (E-ring) | Arg364 | Hydrogen Bonds | |
| A-ring | Proximal enzyme residue(s) | Van der Waals / H-Bond | |
| DNA | Carbonyl group (D-ring) | +1 Cytosine (non-cleaved strand) | Hydrogen Bond |
| Planar Rings (A-D) | -1 and +1 base pairs | Stacking/Intercalation |
Table based on the established interactions of camptothecin and its analogs. pnas.orgnih.govwikipedia.org
Cellular Consequences of Topoisomerase I Poisoning
The stabilization of the Topo I-cleavable complex by the MAD-MDCPT payload is not immediately cytotoxic. The primary mechanism of cell death is triggered by the collision of cellular DNA machinery with this stabilized complex. nih.gov
Replication Fork Collision: The most significant cytotoxic event occurs during the S-phase of the cell cycle. wikipedia.org When an advancing DNA replication fork encounters the trapped Topo I complex, the single-strand break is converted into a highly toxic, one-ended DNA double-strand break. jst.go.jpnih.gov This "replication-mediated DNA damage" is difficult for the cell to repair and is a potent trigger for cell death pathways. jst.go.jpmdpi.com
Transcription Machinery Collision: Similarly, collision with RNA polymerase during transcription can also lead to the formation of long-lived DNA lesions and contribute to cytotoxicity. jst.go.jpnih.gov
Induction of DNA Damage Response: The accumulation of these DNA breaks activates the cell's DNA damage response (DDR) pathways. nih.gov This leads to the arrest of the cell cycle, typically in the S or G2/M phase, to allow time for repair. nih.govacs.org
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling cascades will ultimately trigger apoptosis (programmed cell death), eliminating the damaged cell. nih.govnih.gov The cytotoxicity of Topo I poisons is therefore directly linked to their ability to induce these lethal DNA double-strand breaks in cells actively undergoing replication. nih.govnih.gov
An extensive search for preclinical data on the specific chemical compound "NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT" has been conducted. Unfortunately, no publicly available scientific literature or data repositories containing in vitro or in vivo efficacy studies for this exact molecule could be located.
The compound name suggests a highly specialized structure, likely involving a bicyclo[1.1.1]pentane linker system attached to a cytotoxic payload, possibly a derivative of camptothecin. While research exists on bicyclo[1.1.1]pentane linkers in the context of antibody-drug conjugates (ADCs) and on various camptothecin-based payloads, the specific combination and configuration denoted by "this compound" does not appear in the accessible scientific record.
Therefore, it is not possible to provide the detailed analysis of its preclinical efficacy and activity as an ADC payload, including data on cytotoxic activity, dose-response characterization, cell line sensitivity, target-specific cytotoxicity, bystander effects, or in vivo efficacy, as requested in the article outline.
Generating an article with the required data tables and detailed research findings would necessitate access to proprietary research data or unpublished studies that are not in the public domain. To adhere to the principles of providing accurate and verifiable information, the requested article cannot be produced at this time.
Preclinical Efficacy and Activity As an Adc Payload
In Vivo Efficacy Studies in Preclinical Models
Pharmacological Characterization of the ADC
The ADC, Telisotuzumab Adizutecan (ABBV-400), links the NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT payload to the c-Met-targeting antibody telisotuzumab. This conjugation is achieved through a cleavable valine-alanine linker with a stable bromoacetamide attachment, a design intended to minimize the systemic release of the payload. researchgate.netaacrjournals.org This strategic linker technology is crucial for ensuring that the highly potent cytotoxic agent is delivered directly to the tumor cells, thereby reducing off-target toxicity.
Preclinical studies have highlighted the favorable pharmacokinetic profile of this ADC. researchgate.netaacrjournals.org Pharmacokinetic analyses in clinical studies have confirmed the high stability of this novel drug linker. The payload itself exhibits a half-life of approximately 7-11 days, which supports a once-every-three-weeks dosing schedule in clinical settings. eventscribe.net
Below is a summary of the key pharmacological characteristics of an ADC utilizing the this compound payload:
| Characteristic | Description |
| Target | c-Met Receptor |
| Antibody | Telisotuzumab |
| Payload | This compound (Topoisomerase I Inhibitor) |
| Linker | Cleavable valine-alanine with stable bromoacetamide attachment |
Tumor Growth Inhibition in Xenograft Models
The antitumor activity of ADCs incorporating the this compound payload has been rigorously evaluated in various patient-derived xenograft (PDX) models of human cancers. These studies have consistently demonstrated compelling and sustained tumor growth inhibition across a range of solid tumors known to overexpress the c-Met receptor.
Specifically, preclinical data from studies on Telisotuzumab Adizutecan (ABBV-400) have shown significant efficacy in xenograft models of non-small cell lung cancer (NSCLC), gastroesophageal adenocarcinoma (GEA), and colorectal cancer (CRC). researchgate.netaacrjournals.orgasco.org The potent anti-proliferative activity observed in vitro translates to robust tumor regression in these in vivo models, underscoring the therapeutic potential of this ADC construct.
While specific quantitative data from these preclinical xenograft models are not publicly available in detail, the consistent reporting of "compelling efficacy" and "sustained antitumor activity" in multiple cancer models points to a high degree of tumor growth inhibition. researchgate.netaacrjournals.orgasco.org
Evaluation of ADC Stability and Release Profile In Vivo
A critical aspect of ADC development is ensuring the stability of the conjugate in circulation and the controlled release of the cytotoxic payload within the target tumor cells. The design of the ADC utilizing this compound incorporates a stable linker technology designed to minimize premature payload release. researchgate.netaacrjournals.org
Pharmacokinetic data from clinical studies of Telisotuzumab Adizutecan (ABBV-400) have provided insights into its in vivo stability. The concentrations of the ADC conjugate and the total antibody were found to be highly correlated, indicating a high degree of stability of the conjugate in circulation. eventscribe.net Furthermore, the payload demonstrated a long half-life of 7-11 days, suggesting a controlled and sustained release profile. eventscribe.net Preclinical studies in cynomolgus monkeys also indicated that the ADC is well-tolerated, with toxicities consistent with other topoisomerase I inhibitors, further suggesting a targeted delivery and release mechanism. researchgate.netaacrjournals.org
Structure Activity Relationship Sar and Structural Modifications
Impact of Bicyclo[1.1.1]pentane Substituents on ADC Performance
Modulation of Linker Properties (e.g., rigidity, hydrophilicity)
The defining characteristic of the BCP cage is its rigid structure. bldpharm.com Unlike more flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers, the BCP scaffold acts as a rigid spacer, precisely controlling the distance and spatial orientation between the antibody and the payload. nih.gov This rigidity can be advantageous in several ways:
Improved Pharmacokinetics: The defined conformation can prevent unwanted interactions with the antibody, reducing the risk of aggregation and improving the ADC's pharmacokinetic profile. veranova.com
Enhanced Solubility: The replacement of a flat, lipophilic phenyl ring with a three-dimensional, saturated BCP scaffold can lead to a significant improvement in aqueous solubility and a reduction in non-specific binding. pharmablock.combldpharm.com This is a critical factor for ADC development, as aggregation caused by hydrophobic payloads is a common challenge. mdpi.com
Metabolic Stability: The saturated sp3-hybridized carbons of the BCP ring are generally more resistant to metabolic degradation (e.g., by CYP450 enzymes) compared to aromatic rings, which can be susceptible to oxidation. bldpharm.comnih.gov This enhanced stability helps ensure the ADC remains intact in systemic circulation until it reaches the target tumor cell. veranova.com
The hydrophilicity of the linker can be further tuned by attaching polar functional groups to the BCP core or other parts of the linker, balancing the inherent hydrophobicity of the payload.
| Property | Impact on ADC Performance | Reference |
|---|---|---|
| Rigidity | Maintains a fixed distance between antibody and payload, potentially improving stability and pharmacokinetics. | bldpharm.comnih.gov |
| Three-Dimensionality | Can improve aqueous solubility and reduce aggregation compared to flat aromatic linkers. | pharmablock.com |
| Metabolic Stability | Resistant to enzymatic degradation, leading to greater stability in circulation. | bldpharm.com |
| Low Lipophilicity | Helps to counteract the hydrophobicity of the payload, improving overall drug-like properties. | pharmablock.com |
Effects on Payload Release Kinetics
The linker in an ADC must be stable in the bloodstream but allow for efficient release of the cytotoxic payload inside the target cancer cell. adcreview.comnih.gov Linkers are broadly categorized as non-cleavable or cleavable. nih.gov The NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT construct is part of a larger, cleavable linker system, often featuring peptide sequences (like Val-Ala) that are sensitive to lysosomal proteases such as Cathepsin B. medchemexpress.commedchemexpress.com
While the BCP moiety itself is not cleaved, its rigidity and steric bulk can influence the accessibility of the cleavable site to enzymes. frontiersin.org The design must strike a balance: the linker needs to be stable enough to prevent premature payload release, which can cause systemic toxicity, yet allow for rapid and efficient cleavage once the ADC is internalized into the tumor cell's lysosome. nih.govfrontiersin.org The kinetics of this release are critical for the ADC's efficacy, particularly for achieving a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells. nih.govacs.org
SAR of the MAD-MDCPT Payload for Topoisomerase I Inhibition
The payload, 7-MAD-MDCPT, is a potent derivative of camptothecin (B557342) (CPT), a natural alkaloid that inhibits topoisomerase I. biochempeg.commedchemexpress.com Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription; it relieves torsional strain in DNA by creating transient single-strand breaks. nih.govbiochempeg.com Camptothecin and its derivatives exert their cytotoxic effect by trapping the enzyme-DNA covalent complex, which prevents the re-ligation of the DNA strand. mdpi.com This stabilized complex ultimately leads to lethal double-strand DNA breaks and apoptotic cell death. nih.gov
Critical Functional Groups for Efficacy
Decades of research into camptothecin SAR have identified several structural features that are indispensable for its topoisomerase I inhibitory activity. nih.govcreative-biolabs.com
The Pentacyclic Ring System: The planar, five-ring (ABCDE) core is essential for intercalating into the DNA-enzyme complex. nih.gov
The (S)-Configuration at C20: The absolute stereochemistry of the hydroxyl group on the E-ring is crucial. The (R)-isomer is inactive.
The α-hydroxy Lactone E-ring: The intact lactone in the E-ring is required for activity. This ring is susceptible to hydrolysis at physiological pH, opening to an inactive carboxylate form. researchgate.net ADC delivery can help protect the lactone until it reaches the intracellular environment. nih.gov
The Pyridone D-ring: This ring is also critical for binding and inhibitory activity. nih.gov
Modifications are generally tolerated at the A and B rings, specifically at the C-7, C-9, and C-10 positions, allowing for the attachment of linkers and the modulation of properties like potency and hydrophilicity. biochempeg.comcreative-biolabs.com The "7" in the payload's name indicates that the linker is attached at the C-7 position of the camptothecin A-ring, a common and effective site for modification. nih.gov
| Structural Feature | Importance for Activity | Reference |
|---|---|---|
| Planar Pentacyclic Core (ABCDE rings) | Essential for binding to the Topoisomerase I-DNA complex. | nih.gov |
| Intact E-ring Lactone | Required for cytotoxic activity; hydrolysis leads to inactivation. | researchgate.net |
| 20(S)-hydroxyl group | Absolute configuration is critical for efficacy. | creative-biolabs.com |
| C-7 and C-10 Positions | Tolerate substitution, allowing for linker attachment and property modulation. | drug-dev.com |
Strategies for Potency Enhancement
Researchers have employed numerous strategies to enhance the potency of camptothecin payloads for use in ADCs. The goal is often to create a payload that is significantly more potent than the parent drugs, irinotecan (B1672180) or topotecan (B1662842), to ensure efficacy even when only a small amount of the ADC reaches the tumor. nih.govnih.gov
Strategies include:
Introduction of Substituents: Adding electron-withdrawing or hydrophilic groups at the C-7 and C-10 positions can modulate potency and improve physical properties. drug-dev.com For instance, analogs with an amine group at the C-10 position have been shown to be more effective and hydrophilic. creative-biolabs.com
Development of Homocamptothecins: Expanding the lactone E-ring to a seven-membered ring can increase stability and potency.
Creation of Novel Derivatives: Payloads like exatecan (B1662903) (DXd) have emerged from extensive SAR studies and demonstrate superior potency and bystander killing effects, setting a high bar for new camptothecin analogs. acs.orgnih.gov The development of MAD-MDCPT likely followed a similar path of rational design to optimize its cytotoxic profile for ADC applications. drug-dev.com
Influence of Linker Chemistry on Overall ADC Stability and Efficacy
The combination of a rigid BCP element with a protease-cleavable peptide sequence in the linker system of an ADC utilizing this compound aims to achieve this balance. The BCP component contributes to stability and favorable pharmacokinetics, while the cleavable trigger ensures that the highly potent MAD-MDCPT payload is released preferentially at the site of action. nih.govmedchemexpress.eu This sophisticated linker design is crucial for widening the therapeutic window and realizing the full potential of targeted cancer therapy. adcreview.com
Combinatorial and Diversity-Oriented Synthesis for Analogue Generation
The bicyclo[1.1.1]pentane (BCP) scaffold, a key component of this compound, has garnered significant attention in medicinal chemistry as a bioisostere for para-substituted phenyl rings, alkynes, and t-butyl groups. researchgate.netacs.org Its rigid, linear geometry and favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive motif for drug design. acs.orgchemrxiv.orgnih.gov The generation of analogues of complex molecules like this compound for structure-activity relationship (SAR) studies can be greatly accelerated through the application of combinatorial chemistry and diversity-oriented synthesis (DOS). These strategies enable the rapid synthesis of large libraries of related compounds, allowing for a systematic exploration of chemical space to optimize biological activity.
The core principle behind applying combinatorial and diversity-oriented synthesis to generate analogues of this compound would involve the modular assembly of key structural fragments. The synthesis of BCP derivatives often starts from common precursors like [1.1.1]propellane or bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. acs.orgnih.govsemanticscholar.org These starting materials can be functionalized to create a diverse set of BCP building blocks. nih.govresearchgate.netnih.gov
A hypothetical combinatorial approach to generate analogues could involve the parallel synthesis of compounds where different functional groups are systematically varied at specific positions on the parent molecule. For instance, a library of analogues could be created by modifying the amine group on the BCP core, altering the linker, or changing the substitution pattern on the camptothecin-derived moiety.
Diversity-oriented synthesis, on the other hand, aims to create a collection of structurally diverse molecules, often exploring different scaffolds and stereochemistries. nih.gov While a full DOS approach might lead to significant deviations from the parent structure, elements of this strategy can be incorporated to generate more varied analogues. For example, by employing a range of different bicyclic scaffolds as bioisosteres for the BCP core, one could explore the impact of subtle changes in geometry and electronics on the activity of the resulting compounds.
The successful implementation of these high-throughput synthesis strategies relies on the development of robust and versatile synthetic methodologies that are amenable to automation and parallelization. The literature describes numerous methods for the functionalization of the BCP core, which could be adapted for combinatorial and diversity-oriented approaches. acs.orgresearchgate.net
To illustrate how a combinatorial library for SAR studies of this compound analogues might be structured, the following data table outlines a hypothetical set of modifications to the core molecule. Each variation represents a potential avenue for exploring the structure-activity landscape of this class of topoisomerase I inhibitors.
| Analogue ID | Modification Site | Functional Group Variation | Rationale for Modification |
|---|---|---|---|
| BCP-NH2-001 | BCP Amine | -NHCH3 | Investigate the effect of N-alkylation on target binding. |
| BCP-NH2-002 | BCP Amine | -N(CH3)2 | Explore the impact of increased steric bulk at the amine. |
| BCP-NH2-003 | BCP Amine | -NHC(O)CH3 | Evaluate the influence of an amide linkage on potency. |
| MAD-Linker-001 | Linker | Shorter alkyl chain | Assess the importance of linker length for optimal activity. |
| MAD-Linker-002 | Linker | Longer alkyl chain | Determine if increased flexibility in the linker is beneficial. |
| MDCPT-Sub-001 | MDCPT Ring | -F at C-10 | Probe the effect of electron-withdrawing groups on the camptothecin core. |
| MDCPT-Sub-002 | MDCPT Ring | -OCH3 at C-10 | Examine the influence of electron-donating groups on activity. |
Computational and Theoretical Studies on Nh2 Bicyclo 1.1.1 Pentane 7 Mad Mdcpt
Molecular Docking and Dynamics Simulations of Payload-Target Interactions
The cytotoxic activity of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT stems from the inhibition of human Topoisomerase I (TOP1). medchemexpress.com The payload, a derivative of camptothecin (B557342) (CPT), functions by stabilizing the transient "cleavage complex" formed between TOP1 and DNA during DNA replication and transcription. nih.govnih.govnih.gov This stabilization prevents the re-ligation of the single-strand break, leading to DNA damage and apoptosis in cancer cells. nih.govmdpi.com
Molecular docking simulations are employed to predict the binding pose of the MDCPT payload within the TOP1-DNA covalent complex. nih.govresearchgate.net These simulations place the payload at the enzyme-DNA interface, where it can exert its inhibitory effect. The planar polycyclic structure of the CPT core is crucial for intercalating between DNA base pairs at the cleavage site through π-π stacking interactions. hilarispublisher.com Computational models show that the payload forms a network of hydrogen bonds with key residues in the TOP1 active site, such as Arginine 364 (Arg364), Lysine 532 (Lys532), and Asparagine 722 (Asn722), as well as with the DNA backbone. researchgate.net These non-covalent interactions are critical for stabilizing the ternary complex. researchgate.net
The BCP linker, while not directly interacting with the target, plays a crucial role in positioning the payload. Its rigid, rod-like structure ensures the payload is presented in an optimal orientation for binding. digitellinc.com Molecular dynamics (MD) simulations are subsequently performed to assess the stability of the docked conformation over time. nih.govnih.gov These simulations, often run for nanoseconds, model the dynamic behavior of the entire system, including the protein, DNA, payload, and surrounding solvent. biorxiv.org Analysis of the MD trajectories can confirm whether the key hydrogen bonds and stacking interactions predicted by docking are maintained, thus validating the proposed binding mode.
| Interacting Moiety | Key Residues/Components | Predominant Interaction Type | Significance |
| TOP1 Enzyme | Arg364, Lys532, Asn722 | Hydrogen Bonding | Anchors the payload within the active site, stabilizing the ternary complex. researchgate.net |
| DNA Backbone | Phosphate (B84403) groups near the cleavage site | Hydrogen Bonding, Electrostatic Interactions | Further stabilizes the payload's position and orientation. researchgate.net |
| DNA Bases | Base pairs flanking the cleavage site | π-π Stacking | Critical for inhibiting the DNA re-ligation step. hilarispublisher.com |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties that dictate the molecule's stability, reactivity, and intermolecular interactions. nih.govrsc.org
For the MDCPT payload, the electrostatic potential (ESP) map is of paramount importance. Studies on CPT and its analogues have shown that the ESP around the planar ring system is a key determinant of the π-π stacking interaction with DNA bases. researchgate.net DFT calculations demonstrate that modifications to the CPT structure can alter this potential, which in turn correlates with inhibitory activity. researchgate.net The calculations for this compound would integrate the electronic effects of the BCP linker with those of the CPT warhead to provide a complete picture of the molecule's reactivity and binding propensity.
| Molecular Component | Quantum Descriptor | Implication for ADC Function |
| BCP Linker | Strain Energy, Electrostatic Potential | High strain contributes to unique, rigid geometry; negative ESP at bridgeheads may influence solubility and non-covalent interactions. researchgate.net |
| MDCPT Payload | Electrostatic Potential (ESP) Map | Governs the strength and geometry of the crucial π-π stacking interaction with DNA bases in the TOP1 active site. researchgate.net |
| Full Molecule | HOMO-LUMO Gap | Indicates the overall chemical reactivity and electronic stability of the payload-linker construct. rsc.org |
| Full Molecule | Dipole Moment | Influences solubility and the potential for non-specific interactions. researchgate.net |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties Relevant to ADC Design
A primary motivation for using the BCP scaffold is its role as a "non-classical bioisostere" for para-substituted phenyl rings. pharmablock.comu-tokyo.ac.jp This substitution is known to significantly improve the physicochemical properties of drug candidates. nih.govacs.orgchemrxiv.org Computational models predict that replacing an aromatic linker with a BCP moiety leads to several key advantages relevant to ADC design:
Improved Solubility: The BCP scaffold is less lipophilic than a phenyl ring due to its smaller size and higher fraction of sp3-hybridized carbons (Fsp3). pharmablock.com This is predicted to increase the aqueous solubility of the payload, which can help prevent aggregation of the final ADC—a common challenge with hydrophobic payloads. researchgate.net
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The BCP scaffold, being a saturated hydrocarbon, lacks these metabolic soft spots. nih.govresearchgate.net This leads to a prediction of greater stability in plasma, ensuring the payload remains attached to the antibody until it reaches the target cell. acs.orgresearchgate.net
Modulated Permeability: The unique physicochemical properties of BCP-containing compounds have been shown to improve passive permeability, which is relevant for the "bystander effect," where the released payload diffuses out of the target cell to kill nearby cancer cells. acs.org
| ADME-related Property | Prediction for Phenyl-linked Analogue | Prediction for BCP-linked Payload | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher | BCP is less lipophilic and increases the Fsp3 character, reducing the tendency for aggregation. pharmablock.comacs.org |
| Metabolic Stability | Lower (Susceptible to Aromatic Oxidation) | Higher | The saturated BCP core is resistant to oxidative metabolism. nih.govresearchgate.net |
| Plasma Protein Binding | Higher | Lower | Reduced lipophilicity generally leads to lower non-specific binding. |
| Cell Permeability | Moderate | Moderate to High | BCP can improve passive diffusion characteristics, aiding the bystander effect. acs.org |
| Tendency to Aggregate | Higher | Lower | Increased hydrophilicity of the payload mitigates against ADC aggregation. researchgate.net |
Conformation Analysis of the BCP Scaffold in the Context of Linker Flexibility
The BCP scaffold is best described as a rigid, linear linker. digitellinc.com Unlike a phenyl ring, which has some degree of flexibility in its dihedral angles with respect to its substituents, the BCP cage is conformationally locked. nih.gov This rigidity provides a precise and predictable spatial relationship between the antibody conjugation site (the terminal NH2 group) and the cytotoxic payload (MDCPT). This is advantageous in ADC design as it reduces conformational heterogeneity, potentially leading to more uniform and predictable biological activity. nih.gov
A defining geometric feature of the 1,3-disubstituted BCP scaffold is the distance between the two bridgehead carbons, which is significantly shorter (approx. 1.85 Å) than the corresponding 1,4-distance across a phenyl ring (approx. 2.79 Å). pharmablock.com This compactness can influence how the ADC interacts with its target antigen and how the payload is ultimately presented upon release. Computational studies comparing BCP to benzene (B151609) show that while substituents attached to both scaffolds behave similarly in terms of local movement, the core BCP structure is substantially more rigid. nih.gov This inherent rigidity and defined geometry make the BCP scaffold an attractive component for creating structurally well-defined linkers that can improve the therapeutic window of an ADC.
| Conformational Parameter | Phenyl Linker | BCP Linker | Implication in ADC Design |
| Core Structure | Planar Aromatic | 3D Saturated Cage | BCP increases the three-dimensionality ("escape from flatland"). nih.gov |
| Flexibility | Flexible (dihedral rotation) | Rigid (conformationally locked) | BCP provides a fixed distance and orientation between antibody and payload. nih.gov |
| Attachment Point Distance (1,4 vs 1,3) | ~2.79 Å | ~1.85 Å | BCP is a more compact linker, potentially influencing payload presentation. pharmablock.com |
| Predictability | Higher conformational diversity | Structurally well-defined | Leads to a more homogeneous ADC product with predictable properties. nih.gov |
Future Perspectives and Research Directions in Adc Payload Development
Development of Novel Topoisomerase I Inhibitors as ADC Payloads
Topoisomerase I inhibitors have emerged as a clinically validated and highly effective class of ADC payloads. biochempeg.comkarger.comrsc.org Their mechanism of action, which involves trapping the DNA-topoisomerase I cleavage complex, leads to DNA strand breaks and subsequent tumor cell apoptosis. rsc.org While early topoisomerase I inhibitor-based ADCs utilized derivatives of camptothecin (B557342), such as SN-38, the field is advancing towards novel scaffolds with improved properties. biochempeg.comnih.gov
The development of new topoisomerase I inhibitors for ADC applications is focused on several key areas:
Potency: Newer generation inhibitors, such as exatecan (B1662903) and its derivatives (e.g., DXd), demonstrate significantly higher potency than SN-38. biochempeg.com This increased potency allows for a lower concentration of the payload to be delivered to the tumor, potentially reducing off-target toxicity.
Bystander Effect: The ability of a payload to diffuse out of the target cancer cell and kill neighboring antigen-negative cells is a crucial attribute for treating heterogeneous tumors. The physicochemical properties of novel topoisomerase I inhibitors are being optimized to modulate this bystander effect. nih.govresearchgate.netnih.gov
Reduced Susceptibility to Resistance: Researchers are designing inhibitors that can overcome common resistance mechanisms, such as efflux by P-glycoprotein. karger.com
Improved Safety Profile: A critical goal is to develop payloads with a better safety profile, minimizing toxicities such as myelosuppression. biochempeg.com
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a part of this ongoing effort to develop next-generation topoisomerase I inhibitor payloads with an optimized balance of potency, stability, and safety. medchemexpress.commedchemexpress.commedchemexpress.com
Expanding the Chemical Space of Bicyclo[1.1.1]pentane-Derived Linkers
The linker component of an ADC is critical for its stability in circulation and the efficient release of the payload at the tumor site. Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable and innovative building block in linker design. digitellinc.com The rigid, three-dimensional structure of the BCP core offers several advantages over traditional linear linkers:
Improved Physicochemical Properties: The incorporation of a BCP moiety can enhance aqueous solubility and passive permeability of the payload-linker construct. nih.gov
Metabolic Stability: The saturated hydrocarbon scaffold of BCP is generally more resistant to metabolic degradation compared to more conventional linker structures. nih.gov
Spatial Orientation: The well-defined geometry of the BCP core can be used to control the spatial orientation of the payload relative to the antibody, which may influence its interaction with the target.
Research in this area is focused on expanding the chemical diversity of BCP-derived linkers by exploring different substitution patterns and functional groups on the BCP core. This will allow for fine-tuning of the linker's properties to suit specific payloads and antibody targets. The development of synthetic methodologies to access a wider range of functionalized BCPs is a key enabler for this expansion. nih.gov
Rational Design of Next-Generation ADCs Incorporating this compound Analogues
The design of next-generation ADCs is moving away from empirical approaches towards a more rational, structure-based design process. nih.govresearchgate.netnih.gov This involves a deep understanding of the structure-activity relationships (SAR) of the payload, the linker, and their interplay with the antibody and the target antigen.
For ADCs incorporating analogues of this compound, rational design strategies will focus on:
Optimizing the Payload-Linker Interface: Modifying the attachment point of the BCP linker to the topoisomerase I inhibitor and the antibody to optimize payload release kinetics and bystander effect.
Fine-tuning Payload Potency and Permeability: Generating analogues of the MDCPT core to achieve the desired level of cytotoxicity and cell permeability for a given target.
Computational Modeling: Utilizing molecular modeling and simulation to predict the properties of novel ADC constructs, thereby guiding the synthetic efforts towards the most promising candidates.
A key aspect of this rational design process is the generation of comprehensive datasets that correlate the structural features of the ADC components with their in vitro and in vivo performance.
| Parameter | Goal of Rational Design | Example Approach |
| Payload Potency | High potency against target cells | Modification of the MDCPT core to enhance topoisomerase I inhibition |
| Linker Stability | High stability in circulation, efficient cleavage at the tumor | Exploration of different BCP substitution patterns and cleavable motifs |
| Bystander Effect | Controlled bystander killing for heterogeneous tumors | Modulation of payload hydrophilicity and membrane permeability |
| Pharmacokinetics | Optimized ADC half-life and tumor accumulation | Modification of the overall ADC construct to improve its PK profile |
Advances in Synthetic Accessibility and Scalability for Complex Payloads
The successful clinical and commercial development of ADCs relies on the ability to manufacture these complex molecules in a robust, scalable, and cost-effective manner. The synthesis of highly potent payloads like this compound and their corresponding linkers presents significant challenges. pharmacompass.comsusupport.com
Key areas of research and development to address these challenges include:
Scalable Manufacturing Processes: Translating laboratory-scale syntheses to large-scale manufacturing requires careful process development and optimization to ensure consistent quality and purity. lonza.com
Purification Technologies: Developing advanced purification techniques to effectively remove impurities and ensure the high purity required for pharmaceutical applications.
Handling of Highly Potent Compounds: The high cytotoxicity of these payloads necessitates specialized facilities and handling procedures to ensure operator safety.
Recent advances in synthetic organic chemistry, including the development of novel catalytic methods and flow chemistry, are expected to play a crucial role in improving the synthetic accessibility and scalability of complex ADC payloads.
Integration with Emerging Targeted Delivery Technologies
While monoclonal antibodies are the cornerstone of current ADC technology, the field is exploring a range of emerging targeted delivery platforms to further enhance the precision and efficacy of these therapies. nih.govnews-medical.neteuropean-biotechnology.comscientistlive.com Payloads like this compound can be integrated with these novel delivery systems:
Antibody Fragments and Alternative Scaffolds: Smaller targeting moieties, such as antibody fragments (e.g., Fabs, scFvs) and non-antibody scaffolds (e.g., DARPins, affibodies), may offer advantages in terms of tumor penetration.
Bispecific and Multispecific Antibodies: These antibodies can target two or more different antigens, allowing for enhanced tumor specificity and the potential to overcome resistance.
Peptide-Drug Conjugates (PDCs): Peptides can be used to target receptors that are overexpressed on cancer cells. PDCs may have different pharmacokinetic profiles compared to ADCs.
Radionuclide-Drug Conjugates (RDCs): The incorporation of a radionuclide for imaging (theranostics) or therapy can provide a dual mechanism of action. This involves the use of bifunctional chelators to stably link the radioisotope to the targeting moiety. digitellinc.commdpi.comnih.govnih.govmdpi.com
The modular nature of the payload-linker construct allows for its adaptation to these different delivery platforms, opening up new avenues for the development of highly targeted and effective cancer therapies.
Q & A
Basic Research Questions
Q. How can researchers determine the optimal solubility conditions for NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT in preclinical studies?
- Methodological Answer : Solubility depends on solvent polarity and formulation. For in vitro studies, DMSO is typically preferred due to its high solubilizing capacity, but alternative solvents like ethanol or DMF may be required if precipitation occurs. For in vivo administration, use injectable formulations such as DMSO:Tween 80:Saline (10:5:85) or oral suspensions in 0.5% CMC-Na. Pre-warm or sonicate the solution if precipitation occurs during preparation .
Q. What analytical techniques are critical for verifying the structural integrity of this compound post-synthesis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) should confirm the molecular mass (exact mass: 473.158). Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, can validate stereochemistry (e.g., the defined stereocenter at C5). Additionally, HPLC with UV detection ensures purity (>98%), while X-ray crystallography may resolve ambiguities in the bicyclo[1.1.1]pentane core .
Q. How should this compound be stored to maintain stability during long-term studies?
- Methodological Answer : Store lyophilized powder at -20°C for up to 3 years. For short-term use (1 month), dissolved samples in DMSO or corn oil can be kept at -20°C. Avoid repeated freeze-thaw cycles. Stability under ambient conditions is limited to a few days during shipping .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound in ADC (Antibody-Drug Conjugate) models?
- Methodological Answer : In vitro assays may underestimate payload release kinetics due to simplified lysosomal conditions. Use tumor-bearing mouse models to assess linker stability and bystander effects. Compare pharmacokinetic (PK) parameters (e.g., AUC, ) with in vitro IC values. Adjust dosing regimens based on target receptor density and tumor microenvironment factors like pH .
Q. What computational strategies can elucidate the role of the bicyclo[1.1.1]pentane core in enhancing target binding or reducing off-target effects?
- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze conformational rigidity and steric effects. Density functional theory (DFT) calculations can quantify orbital interactions (e.g., π-type bonding in the bicyclo core, as shown in [1.1.1]propellane analogs). Compare binding energies with traditional linkers (e.g., polyethylene glycol) to rationalize improved ADC stability .
Q. How can batch-to-batch variability in this compound synthesis impact reproducibility in cell-based assays?
- Methodological Answer : Implement orthogonal quality control (QC) protocols:
- Purity : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water).
- Bioactivity : Validate via a topoisomerase I inhibition assay (IC ≤ 10 nM expected).
- Salt content : Quantify via ion chromatography if hydrochloride salts are present.
Report variability metrics (e.g., RSD ≤ 5%) in supplementary data .
Q. What experimental designs address the paradoxical stability of the bicyclo[1.1.1]pentane core under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and assess bioactivity retention. Compare with non-bicyclic analogs to isolate core-specific effects. Use deuterated solvents in NMR to track hydrogen exchange rates at bridgehead positions .
Data Contradiction Analysis
Q. How to resolve conflicting LogP values (0.4 vs. predicted >2.0) for this compound?
- Methodological Answer : Experimental LogP (0.4) reflects polar functional groups (tPSA = 124 Å), while computational predictions may overlook solvent-accessible surfaces. Validate via shake-flask method (octanol/water partition) with UV detection. Adjust predictions using fragment-based methods (e.g., Ghose-Crippen) that account for bicyclic topology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
